molecular formula C15H11NO3 B5721747 N-methyl-3-oxo-3H-benzo[f]chromene-2-carboxamide

N-methyl-3-oxo-3H-benzo[f]chromene-2-carboxamide

Cat. No. B5721747
M. Wt: 253.25 g/mol
InChI Key: QPDVDXFHRUWFQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-3-oxo-3H-benzo[f]chromene-2-carboxamide, also known as BMK, is a chemical compound that has gained considerable attention in recent years due to its potential applications in scientific research. BMK is a derivative of the naturally occurring plant compound, coumarin, and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

N-methyl-3-oxo-3H-benzo[f]chromene-2-carboxamide has been found to exhibit a range of potential applications in scientific research. One area of interest is its potential as a fluorescent probe for the detection of metal ions. This compound has been shown to exhibit strong fluorescence in the presence of certain metal ions, making it a useful tool for the detection and quantification of these ions in biological and environmental samples.
Another area of interest is this compound's potential as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The exact mechanism of action of N-methyl-3-oxo-3H-benzo[f]chromene-2-carboxamide is not yet fully understood. However, it is believed to act by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor properties. It has also been shown to modulate the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

N-methyl-3-oxo-3H-benzo[f]chromene-2-carboxamide has several advantages as a research tool, including its high solubility in organic solvents and its ability to act as a fluorescent probe for the detection of metal ions. However, its use in laboratory experiments is limited by its relatively high cost and the lack of commercially available sources.

Future Directions

There are several potential future directions for research involving N-methyl-3-oxo-3H-benzo[f]chromene-2-carboxamide. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Another area of interest is its potential as a tool for the detection and quantification of metal ions in biological and environmental samples. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

N-methyl-3-oxo-3H-benzo[f]chromene-2-carboxamide can be synthesized via a multi-step process involving the condensation of salicylaldehyde with methyl ethyl ketone, followed by cyclization and N-methylation. The resulting product is a white crystalline powder with a melting point of approximately 200°C.

properties

IUPAC Name

N-methyl-3-oxobenzo[f]chromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-16-14(17)12-8-11-10-5-3-2-4-9(10)6-7-13(11)19-15(12)18/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDVDXFHRUWFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(C=CC3=CC=CC=C32)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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